Fmoc-D-Ala(3-Cl)-OH: Technical Specifications & SPPS Integration Guide
Fmoc-D-Ala(3-Cl)-OH: Technical Specifications & SPPS Integration Guide
The following technical guide details the specifications, handling, and experimental integration of Fmoc-D-Ala(3-Cl)-OH , a specialized non-canonical amino acid used in peptidomimetics and dehydroalanine synthesis.
Part 1: Executive Summary & Core Specifications
Fmoc-D-Ala(3-Cl)-OH (Fmoc-3-chloro-D-alanine) is a critical chiral building block. While often employed as a precursor for generating Dehydroalanine (Dha) residues via elimination, it is also utilized to introduce electrophilic sites for late-stage diversification (e.g., cysteine stapling) or to probe steric/electronic effects in D-peptide therapeutics.
Its integration into Solid Phase Peptide Synthesis (SPPS) presents a high-risk challenge : the
Chemical Identity "Datasheet"
| Parameter | Specification |
| Chemical Name | |
| Common Synonyms | Fmoc-D-Ala(3-Cl)-OH; Fmoc- |
| CAS Number | 1403834-71-8 (D-isomer) (Note: L-isomer is 212651-52-0) |
| Molecular Formula | |
| Molecular Weight | 345.78 g/mol |
| Chirality | D-Enantiomer |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM. |
| Purity Requirement |
Part 2: Strategic Sourcing & Supplier Qualification
Unlike standard amino acids, Fmoc-D-Ala(3-Cl)-OH is not always a stock item at major catalog houses (e.g., Merck, Bachem). It is frequently a "make-to-order" or "specialty stock" item.
Verified Supplier Ecosystem
Note: Availability fluctuates. Verify batch-specific chirality.
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Amatek Scientific (Suzhou)
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Catalog: NA-2234
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Status: Primary Manufacturer source for bulk.
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Bapeks
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Catalog: FM-243
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Focus: Research scale (mg to gram).
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Chem-Impex International
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Note: Frequently stocks the L-isomer (Cat 04103) and Phe derivatives. Requires specific inquiry for custom D-isomer synthesis if not listed online.
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Arctom Scientific
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Catalog: AAB-AA01V4CL[1]
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Quality Assurance Protocol (Self-Validating)
Before using this reagent in a GMP or high-value synthesis, perform the following Chiral Integrity Check :
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Derivatization: Couple a small sample to a standard L-amino acid (e.g., H-L-Phe-OMe).
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Analysis: Run HPLC. If the reagent is racemic, you will see two distinct diastereomer peaks (D-L and L-L).
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Acceptance: The D-L peak must constitute >99% of the integration.
Part 3: Technical Challenges & Experimental Protocols
The Core Mechanism: -Elimination Risk
The electron-withdrawing Fmoc group combined with the basic conditions of deprotection creates a perfect storm for E1cB elimination.
Figure 1: Mechanistic pathway showing the competition between standard deprotection and the unwanted elimination to Dehydroalanine (Dha).
Optimized Coupling Protocol (SPPS)
To retain the Chlorine atom, you must minimize base exposure.
1. Coupling Step (Safe):
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Reagents: DIC/Oxyma Pure (Avoid basic activators like HBTU/DIEA if possible, or use minimal DIEA).
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Time: Standard 60 min coupling is generally safe as the Fmoc group is stable to neutral/acidic coupling conditions.
2. Deprotection Step (Critical):
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Standard Protocol (DO NOT USE): 20% Piperidine in DMF (2 x 10 min). Result: >30% Elimination.
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Modified Protocol (Recommended):
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Reagent: 25% Piperazine in DMF (milder pKa than piperidine).
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Additives: 0.1 M HOBt (suppresses aspartimide-like side reactions and moderates basicity).
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Cycles: Short bursts. 3 x 3 minutes.
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Wash: Extensive DCM washes immediately after.
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3. Cleavage:
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Conditions: TFA/TIS/Water (95:2.5:2.5).
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Note: The C-Cl bond is stable to TFA. However, avoid nucleophilic scavengers (like thiols/EDT) if they are not strictly necessary, as they can displace the chloride in solution.
Part 4: Applications in Drug Design
"Stapled" Peptides via Late-Stage Functionalization
The 3-chloro group serves as a "sleeping" electrophile. After peptide assembly and cleavage, the peptide can be cyclized by treating with a dithiol or a cysteine residue in a basic buffer (pH 8.5), displacing the chloride to form a thioether bridge (Lanthionine-like).
Covalent Inhibitors
Incorporating D-Ala(3-Cl) allows the peptide to act as a suicide substrate. Upon binding to an enzyme active site, a nucleophilic residue (Ser/Cys/His) on the protein can attack the
References
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Chemical Identity & CAS
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Amatek Scientific. Product Datasheet: N-Fmoc-3-chloro-D-alanine. Retrieved from (Verified CAS 1403834-71-8).
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PubChem.[2] Compound Summary: 3-Chloroalanine derivatives. .
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Mechanistic Insight (Elimination)
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SPPS Methodology
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Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455–2504. (Review of base sensitivity of Fmoc derivatives).
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